Avanafil Metabolite M4
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Overview
Description
Avanafil metabolite M4 is a significant metabolite of avanafil, a phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. Avanafil is metabolized in the liver, predominantly by the cytochrome P450 3A4 enzyme, resulting in the formation of several metabolites, including M4 . This metabolite accounts for approximately 23% of the parent compound and retains about 18% of the inhibitory potency for phosphodiesterase type 5 compared to avanafil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of avanafil and its metabolites, including M4, involves multiple steps. The specific synthetic route for M4 involves the hydroxylation of the parent compound, avanafil, facilitated by the cytochrome P450 3A4 enzyme .
Industrial Production Methods
Industrial production of avanafil and its metabolites typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Avanafil metabolite M4 undergoes several types of chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of avanafil to form M4.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: M4 can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P450 enzymes and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophilic reagents like amines and thiols are commonly used.
Major Products Formed
The major product formed from the oxidation of avanafil is the M4 metabolite itself. Further reactions can lead to the formation of additional metabolites, depending on the specific conditions and reagents used .
Scientific Research Applications
Avanafil metabolite M4 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of avanafil metabolite M4 involves the inhibition of phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate in the corpus cavernosum . By inhibiting this enzyme, M4 helps to increase the levels of cyclic guanosine monophosphate, leading to enhanced vasodilation and improved erectile function .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another phosphodiesterase type 5 inhibitor used for erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other phosphodiesterase type 5 inhibitors.
Vardenafil: Similar in structure and function to avanafil but with different pharmacokinetic properties.
Uniqueness of Avanafil Metabolite M4
This compound is unique due to its specific metabolic pathway and its partial retention of the inhibitory potency for phosphodiesterase type 5 . This makes it an important compound for understanding the overall pharmacological profile of avanafil and its potential therapeutic effects .
Properties
Molecular Formula |
C23H26ClN7O4 |
---|---|
Molecular Weight |
499.9 g/mol |
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(7-18(19)24)9-27-21-17(22(34)28-11-20-25-5-2-6-26-20)10-29-23(30-21)31-12-16(33)8-15(31)13-32/h2-7,10,15-16,32-33H,8-9,11-13H2,1H3,(H,28,34)(H,27,29,30)/t15-,16+/m0/s1 |
InChI Key |
STICMRYZQZNHAV-JKSUJKDBSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl |
Isomeric SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4C[C@@H](C[C@H]4CO)O)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Avanafil metabolite M4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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